molecular formula C10H14O4 B8521907 NSC 202815 CAS No. 14447-02-0

NSC 202815

Cat. No.: B8521907
CAS No.: 14447-02-0
M. Wt: 198.22 g/mol
InChI Key: OPTPSVGIMYCMQJ-UHFFFAOYSA-N
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Description

NSC 202815, also known as 2-butynedioic acid dipropyl ester, is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a diester derivative of butynedioic acid, characterized by the presence of two propyl groups attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 202815 can be synthesized through the esterification of butynedioic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dipropyl but-2-ynedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

NSC 202815 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Butynedioic acid derivatives.

    Reduction: Dipropyl but-2-ynediol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

NSC 202815 has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which dipropyl but-2-ynedioate exerts its effects involves the interaction of its ester functionalities with various molecular targets. The ester groups can undergo hydrolysis to release butynedioic acid and propanol, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl but-2-ynedioate: Another ester derivative of butynedioic acid, with methyl groups instead of propyl groups.

    Diethyl but-2-ynedioate: Similar structure with ethyl groups.

    Acetylenedicarboxylic acid: The parent acid from which these esters are derived.

Uniqueness

NSC 202815 is unique due to its specific ester groups, which confer distinct physical and chemical properties. The propyl groups influence the compound’s solubility, boiling point, and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

14447-02-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dipropyl but-2-ynedioate

InChI

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4,7-8H2,1-2H3

InChI Key

OPTPSVGIMYCMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#CC(=O)OCCC

Origin of Product

United States

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